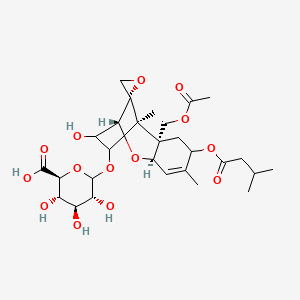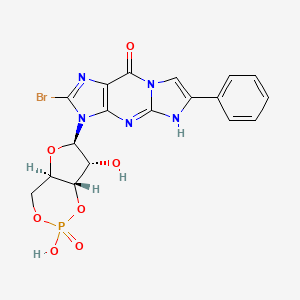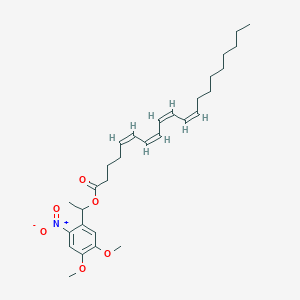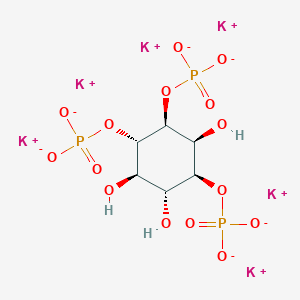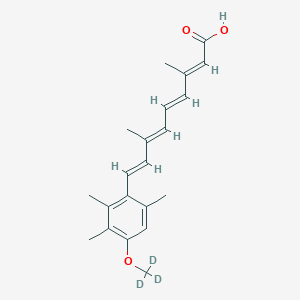![molecular formula ¹³C₁₄H₁₀ B1146099 Phenanthrene-[U-13C] CAS No. 1173018-81-9](/img/no-structure.png)
Phenanthrene-[U-13C]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10 . It consists of three fused benzene rings and appears as a colorless, crystal-like solid . It is used to make dyes, plastics, pesticides, explosives, and drugs .
Synthesis Analysis
Phenanthrene can be synthesized through various methods. The traditional synthesis methods involve the formation of cycles and subsequent “aromatization”, linked to those proposed by Haworth and Bardhan-Sengupta . Other methods include the Ullman coupling reactions, the Heck reaction, the Suzuki reaction, and the MacMurry reaction .Molecular Structure Analysis
Phenanthrene has a molecular formula of C14H10 . Its average mass is 178.229 Da and its mono-isotopic mass is 178.078247 Da . The structure of Phenanthrene consists of three fused benzene rings .Chemical Reactions Analysis
Phenanthrene undergoes various chemical reactions. It can be oxidized to phenanthrenequinone with chromic acid . It also reacts with concentrated nitric acid with sulphuric acid to yield 9-nitrophenanthrene . Furthermore, it can be reduced to 9, 10 dihydrophenanthrene when vigorously shaken with solid lithium aluminium hydride at high temperatures .Physical And Chemical Properties Analysis
Phenanthrene is nearly insoluble in water but is soluble in most low-polarity organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene . It has a melting point of 100.2 degrees Celsius and a boiling point of 340 degrees Celsius .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Research is being conducted on enhancing the anaerobic biodegradation of Phenanthrene in polluted soil by bioaugmentation and biostimulation . This could lead to more effective methods for the remediation of Phenanthrene-contaminated environments. Another interesting direction is the use of liquid CO2 as a benign medium to perform safe ozonolysis of Phenanthrene at near-ambient temperatures .
Propiedades
Número CAS |
1173018-81-9 |
|---|---|
Nombre del producto |
Phenanthrene-[U-13C] |
Fórmula molecular |
¹³C₁₄H₁₀ |
Peso molecular |
192.13 |
Sinónimos |
[3]Helicene-[U-13C]; NSC 26256-[U-13C]; Ravatite-13C14; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



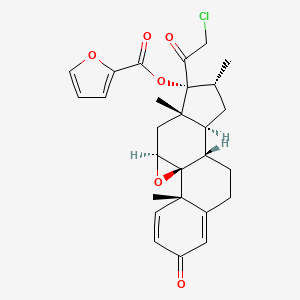

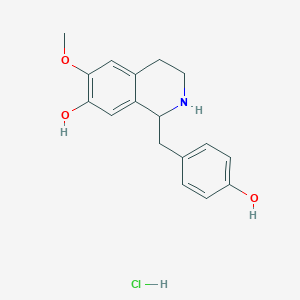
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)


